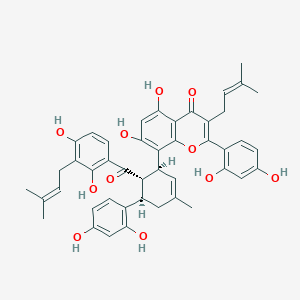

Moracenin a

Description

Overview of Prenylated Flavonoids in Morus Species Research

Prenylated flavonoids are among the most characteristic and biologically active secondary metabolites found in Morus species mdpi.comnih.govsemanticscholar.org. These compounds are formed through the enzymatic addition of prenyl (C5) or geranyl (C10) units to the flavonoid skeleton tandfonline.commdpi.com. The position and number of these lipophilic substituents can significantly influence the compound's biological activity and its interaction with cellular targets mdpi.comtandfonline.commdpi.com. Morus alba is particularly recognized as a rich source of these compounds, yielding various kuwanons, sanggenons, and mulberrofurans nih.govsemanticscholar.orgmdpi.com. Research efforts in this area are focused on isolating these prenylated flavonoids, determining their chemical structures, and evaluating their diverse biological effects to explore their potential as therapeutic agents mdpi.comnih.gov.

Significance of Kuwanon H as a Bioactive Natural Product in Research

Kuwanon H is a significant prenylated flavonoid isolated from Morus species, particularly from the root bark of Morus alba medchemexpress.commedchemexpress.comnih.gov. Its complex structure, a tetrahydroxyflavone with prenyl substitutions, contributes to its observed bioactivities nih.gov. Research has highlighted Kuwanon H's importance due to its implication in several biological processes:

Bombesin (B8815690) Receptor Antagonism: Kuwanon H has been identified in research as a potent non-peptide antagonist of bombesin receptors. Specifically, it has been shown to selectively inhibit the binding of gastrin-releasing peptide (GRP) to the GRP-preferring receptor medchemexpress.commedchemexpress.comtandfonline.com. This finding is significant in the context of research into pathways mediated by these receptors.

Enzyme Modulation: Studies have indicated that Kuwanon H can modulate the activity of certain enzymes. Research has demonstrated its anti-α-glucosidase activity, suggesting potential relevance in studies related to carbohydrate metabolism nih.gov. Furthermore, investigations into its effects on the renin–angiotensin system have shown Kuwanon H to exhibit inhibitory activity against angiotensin-converting enzyme (ACE) mdpi.comresearchgate.net.

Antimicrobial Properties: Research has also explored the antimicrobial potential of Kuwanon H, reporting activity against specific bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) tandfonline.comfrontiersin.org.

Anticancer Research: More recent research has investigated Kuwanon H's effects in cancer models, showing its ability to inhibit the growth of melanoma cells both in vitro and in vivo. This effect is linked to the induction of cytotoxic endoplasmic reticulum stress and the impairment of autophagy flux acs.orgresearchgate.net.

Antioxidant Activity: Kuwanon H has also been reported to possess antioxidant properties in various research studies nih.govresearchgate.net.

The diverse range of biological activities observed for Kuwanon H underscores its significance as a key bioactive compound in Morus species and a valuable subject for ongoing natural product chemistry research aimed at discovering and developing new therapeutic agents.

Detailed Research Findings:

Specific research studies have provided quantitative data on the biological activities of Kuwanon H. For instance, in studies investigating bombesin receptor antagonism, Kuwanon H demonstrated selective inhibition of GRP binding to its receptor with a reported Ki value of 290 nM in cellular assays medchemexpress.commedchemexpress.com.

In the context of enzyme inhibition, research on α-glucosidase activity indicated that Kuwanon H exhibited the highest inhibitory effect among several tested isolates from Morus alba nih.gov. Comparative studies on ACE inhibition between Kuwanon G and Kuwanon H revealed a concentration-dependent effect, with Kuwanon H showing a 2.2-fold greater inhibitory effect than Kuwanon G at a concentration of 100 µg/mL mdpi.comresearchgate.net.

Regarding antimicrobial activity, research on the effects of prenylated phenolics from Morus alba against MRSA strains reported minimum inhibitory concentrations (MICs) for Kuwanon H ranging from 2 to 4 µg/mL and minimum bactericidal concentrations (MBCs) from 4 to 8 µg/mL frontiersin.org.

These findings provide concrete examples of the research outcomes associated with the biological evaluation of Kuwanon H.

Data Table:

The following table summarizes some of the reported biological activities of Kuwanon H and associated research data:

| Activity | Target/Context | Reported Finding | Citation |

| Bombesin Receptor Antagonism | GRP-preferring receptor (in cells) | Ki = 290 nM | medchemexpress.commedchemexpress.com |

| Anti-α-Glucosidase Activity | Saccharomyces cerevisiae α-glucosidase | Highest activity among tested isolates | nih.govresearchgate.net |

| ACE Inhibition | Angiotensin-converting enzyme | 2.2-fold higher effect than Kuwanon G at 100 µg/mL | mdpi.comresearchgate.net |

| Antibacterial Activity (MRSA) | Staphylococcus aureus (MRSA strains) | MIC: 2–4 µg/mL, MBC: 4–8 µg/mL | frontiersin.org |

| Anticancer Activity | Melanoma cells (in vitro/vivo) | Inhibits growth, induces ER stress, impairs autophagy | acs.orgresearchgate.net |

| Antioxidant Activity | DPPH and ABTS radical scavenging assays (implied) | Showed antioxidant properties | nih.govresearchgate.net |

Properties

IUPAC Name |

8-[6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBPTKFKCCNXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H44O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76472-87-2 | |

| Record name | Albanin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Botanical Sources of Kuwanon H for Research

Distribution in Morus Species (e.g., Morus alba, Morus bombycis)

Kuwanon H is a characteristic constituent of mulberry plants. It has been isolated from several species within the Morus genus, indicating its significance as a chemical marker for this group of plants.

Morus alba (White Mulberry): This species is one of the most well-documented sources of Kuwanon H. The compound has been consistently isolated from the root bark of cultivated Morus alba clockss.orgmdpi.commedchemexpress.com. Studies have shown that the content of Kuwanon H can vary between different cultivars of Morus alba. For instance, a comparative analysis of cultivars such as 'Cheongol', 'Cheongil', 'Daeshim', and 'Gwasang2' identified Kuwanon H as a predominant compound in the ethyl acetate (B1210297) fraction of the root bark, with the 'Cheongol' cultivar showing a particularly high content mdpi.comnih.gov.

Morus bombycis : Scientific investigations have also confirmed the presence of Kuwanon H in Morus bombycis. The compound was successfully isolated from a methanol extract of this mulberry species nih.gov.

Morus nigra (Black Mulberry): The occurrence of Kuwanon H has also been reported in Morus nigra, expanding the list of mulberry species known to produce this flavonoid nih.gov.

The following table summarizes the documented occurrence of Kuwanon H in different Morus species based on scientific research.

| Species Name | Common Name | Finding |

| Morus alba | White Mulberry | Kuwanon H is a well-established constituent, isolated from various cultivars clockss.orgmdpi.commedchemexpress.commdpi.comnih.gov. |

| Morus bombycis | - | Isolated from methanol extracts of the plant nih.gov. |

| Morus nigra | Black Mulberry | Reported as a source of Kuwanon H nih.gov. |

Localization within Plant Parts (e.g., Root Bark, Twigs)

Research has shown that Kuwanon H is not uniformly distributed throughout the mulberry plant. Its concentration is significantly higher in specific tissues, which are targeted for extraction.

Root Bark: The root bark of Morus species, particularly Morus alba, is the most frequently cited and richest source of Kuwanon H clockss.orgnih.govnih.govtandfonline.com. Numerous studies have detailed the isolation of this compound from the root bark, often referred to as 'Mori Cortex Radicis' in traditional medicine mdpi.comnih.govkoreamed.org. The ethyl acetate fraction of root bark extract is noted to be particularly rich in Kuwanon H mdpi.comnih.gov.

Twigs: While the root bark contains the highest concentrations, Kuwanon H has also been identified in the twigs of mulberry plants nih.gov. However, comparative studies indicate that the root bark generally contains higher amounts of prenylated flavonoids like Kuwanon H than the twigs mdpi.comnih.gov.

The table below details the specific parts of the Morus plant where Kuwanon H has been scientifically identified.

| Plant Part | Finding |

| Root Bark | The primary and most concentrated source of Kuwanon H across multiple Morus species clockss.orgmdpi.commdpi.comnih.govnih.govtandfonline.comnih.gov. |

| Twigs | Identified as a source, though generally containing lower concentrations than the root bark mdpi.comnih.gov. |

Biosynthetic Pathways of Kuwanon H

Enzymatic Diels-Alder Cycloaddition Mechanism

Kuwanon H is believed to be formed through an enzymatic Diels-Alder type reaction. jst.go.jpnih.govpsu.edu This reaction involves the cycloaddition of two distinct precursor molecules: a chalcone (B49325) derivative and a dehydroprenylphenol or its equivalent. jst.go.jpnih.govpsu.edumdpi.com The enzymatic nature of this cycloaddition is supported by the optical activity observed in the isolated Diels-Alder type adducts from Morus plants. mdpi.com

Role of Chalcone and Dehydroprenylphenol Precursors

The biosynthesis of Kuwanon H involves a [4+2] cycloaddition where a chalcone serves as the dienophile and an isoprenyl portion of a dehydroprenylphenol acts as the diene. jst.go.jpnih.gov Specifically, Kuwanon H is considered to be formed from a chalcone and dehydrokuwanon C or a similar equivalent. jst.go.jppsu.eduresearchgate.net Studies involving the administration of O-methylchalcone derivatives to Morus alba cell cultures have provided evidence that chalcomoracin (B1204337) and kuwanon J, other MDAAs, are products of enzymatic Diels-Alder reactions. jst.go.jpnih.govnih.gov This suggests a similar enzymatic mechanism is involved in the formation of Kuwanon H.

Stereochemical Aspects of Biosynthetic Adducts

The Diels-Alder reaction in the biosynthesis of MDAAs leads to the formation of a new six-membered cyclohexene (B86901) ring with multiple stereogenic centers. rhhz.net The stereochemistries of the resulting adducts are consistent with those expected from Diels-Alder reactions involving both exo- and endo-addition. nih.govjst.go.jpnih.gov The absolute configurations of some mulberry Diels-Alder type adducts have been confirmed through various methods. nih.govjst.go.jpnih.gov In the case of classic MDAAs derived from chalcone-skeleton dienophiles, the newly formed methylcyclohexene ring contains three chiral carbons. rhhz.net The relative configuration of two hydrogens on this ring consistently maintains a trans orientation, while the stereochemistry of another hydrogen relative to one of the trans hydrogens can be either cis or trans, leading to both trans-trans and cis-trans types of products observed in nature. rhhz.net

Precursor Incorporation Studies in Morus Cell Cultures

Morus alba cell cultures have been instrumental in studying the biosynthesis of mulberry Diels-Alder type adducts, including the pathways leading to compounds like kuwanon J and chalcomoracin, which share biosynthetic similarities with Kuwanon H. jst.go.jpnih.govpsu.edumdpi.comresearchgate.net

¹³C-Labelled Acetate (B1210297) and Glycerol (B35011) Incorporation Analysis

Administration experiments using ¹³C-labelled acetate and glycerol in Morus alba cell cultures have provided insights into the origin of the carbon atoms in MDAAs. Studies with [1-¹³C]-, [2-¹³C]-, and [1,2-¹³C₂]-acetate revealed that compounds like chalcomoracin and kuwanon J are composed of two cinnamoylpolyketide-derived skeletons. nih.govmdpi.comresearchgate.netcdnsciencepub.com The labeling patterns indicated that the aromatic rings showed high incorporation of acetate. mdpi.com However, the incorporation of [2-¹³C] acetate into the isoprenyl units of chalcomoracin was found to be different from that observed for β-sitosterol, which co-occurs in the cell cultures and is synthesized via the mevalonate (B85504) pathway. nih.govcdnsciencepub.com This suggested a different route for the isoprenyl unit biosynthesis in these MDAAs. Further studies with [1,3-¹³C₂]- and [2-¹³C]-glycerol proposed a novel pathway for isoprenoid biosynthesis in Morus alba callus tissues through the junction of glycolysis and the pentose-phosphate cycle. nih.govjst.go.jpnih.govcdnsciencepub.com

Isoprenoid Biosynthesis Pathways in Morus alba Cell Cultures

Research using Morus alba cell cultures has indicated the operation of at least two independent isoprenoid biosynthetic pathways. nih.govjst.go.jpnih.gov One pathway is responsible for the biosynthesis of sterols, such as β-sitosterol, and is susceptible to inhibition by compactin. nih.govjst.go.jpnih.gov The other pathway is involved in the biosynthesis of isoprenoidphenols, which serve as precursors for the isoprenyl units in MDAAs, and this pathway has shown resistance to compactin in these cell cultures. nih.govjst.go.jpnih.gov The distinct labeling patterns observed with ¹³C-labelled precursors further support the existence of separate pathways contributing to the isoprenyl moieties of different compound classes in Morus alba. nih.govcdnsciencepub.com

Total Chemical Synthesis and Synthetic Methodologies of Kuwanon H

Biomimetic Synthetic Approaches to Kuwanon H

Biomimetic synthetic approaches aim to replicate the proposed natural biosynthetic pathway, particularly the key Diels-Alder cycloaddition reaction. This strategy involves the [4+2] cycloaddition between a suitable chalcone (B49325) (as the dienophile) and a dehydroprenylflavone (as the diene). mdpi.comresearchgate.netacs.org The rationale behind this approach is that the natural biosynthesis is believed to proceed via such a cycloaddition catalyzed by a Diels-Alderase enzyme, leading to the optically active natural products. mdpi.com Early biomimetic syntheses often employed thermal conditions for the Diels-Alder reaction, while later efforts have focused on catalyzed versions to improve yield and stereoselectivity, utilizing methods such as Brønsted and Lewis acid catalysis, electron-transfer initiation, silver nanoparticles catalysis, and chiral boron complex asymmetric catalysis. mdpi.com

Key Synthetic Transformations and Strategies for Kuwanon H Construction

The total synthesis of Kuwanon H typically involves the construction of the complex flavonoid and chalcone subunits, followed by their coupling, often through a Diels-Alder reaction, and subsequent functional group manipulations. Key transformations employed in these synthetic routes include the Baker-Venkataraman rearrangement, alkylation of β-diketones, intramolecular cyclization, and Suzuki-Miyaura coupling. researchgate.netacs.orgfigshare.comresearchgate.netfigshare.com A convergent route has been reported for the total synthesis of Kuwanons G and H, which are structurally related DAAs. researchgate.netacs.orgfigshare.comresearchgate.netfigshare.com This convergent strategy involves the synthesis of the dehydroprenylflavone diene subunit and the chalcone dienophile subunit separately, followed by their union. researchgate.netacs.orgfigshare.comresearchgate.netfigshare.com

Baker-Venkataraman Rearrangement in Kuwanon H Synthesis

The Baker-Venkataraman rearrangement is a crucial step in the synthesis of flavonoid structures, which form a part of the Kuwanon H molecule. researchgate.netacs.orgfigshare.comresearchgate.netfigshare.comnih.gov This rearrangement involves the base-catalyzed transformation of a 2-acyloxyacetophenone into a 1,3-diketone. nih.govwikipedia.org This 1,3-diketone intermediate is then typically cyclized under acidic conditions to form the chromone (B188151) or flavone (B191248) ring system. nih.govwikipedia.org In the context of Kuwanon H synthesis, the Baker-Venkataraman rearrangement is utilized to construct the polyoxygenated flavone core before it is coupled with the chalcone unit. researchgate.netacs.orgfigshare.comresearchgate.netfigshare.com

Alkylation of β-Diketone in Kuwanon H Synthesis

The alkylation of β-diketone intermediates is another important transformation in the synthesis of the flavonoid subunit of Kuwanon H. researchgate.netacs.orgfigshare.comresearchgate.netfigshare.com Beta-diketones are versatile synthetic intermediates due to the acidity of the methylene (B1212753) protons between the two carbonyl groups, allowing for facile deprotonation and subsequent alkylation. This reaction introduces alkyl chains, such as the prenyl group present in Kuwanon H, onto the flavonoid scaffold at specific positions. researchgate.netacs.orgfigshare.comresearchgate.netfigshare.com Various methodologies exist for the synthesis and alkylation of β-diketones. nih.gov

Suzuki-Miyaura Coupling in Kuwanon H Synthesis

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds between an organoboron compound (such as a boronic acid or ester) and an organic halide or pseudohalide. wikipedia.orgrsc.orglibretexts.org In the synthesis of Kuwanon H, the Suzuki-Miyaura coupling has been employed to construct the dehydroprenylflavone diene subunit. researchgate.netacs.orgfigshare.comresearchgate.netfigshare.com This involves coupling an aryl iodide, prepared from a prenylated β-diketone intermediate, with a suitable organoboron reagent, thereby introducing the necessary aromatic ring and unsaturation for the subsequent Diels-Alder reaction. mdpi.comresearchgate.netacs.orgfigshare.comresearchgate.netfigshare.combeilstein-journals.org The reaction is typically carried out under basic conditions with a palladium catalyst. wikipedia.orglibretexts.orgscielo.org.mx

Enantioselective Synthesis Research for Kuwanon H Analogues

Given that natural Kuwanon H is optically active, research has also focused on developing enantioselective synthetic methods for Kuwanon H and its analogues. mdpi.com Achieving enantioselectivity in the synthesis of DAAs, particularly in the key Diels-Alder cycloaddition step, is crucial for obtaining specific stereoisomers that may possess different biological activities. mdpi.com Efforts in this area have explored the use of chiral catalysts, such as chiral boron complexes, to control the stereochemistry of the Diels-Alder reaction. mdpi.comresearchgate.net While the total synthesis of racemic Kuwanon H has been reported, the development of highly efficient enantioselective routes remains an active area of research. mdpi.comresearchgate.net

Isolation, Purification, and Advanced Analytical Methodologies for Kuwanon H Research

Extraction and Separation Techniques for Kuwanon H Enrichment

The initial step in obtaining Kuwanon H from plant material, such as mulberry root bark or twigs, involves extraction. Various solvents and techniques can be employed to efficiently extract flavonoids and other phenolic compounds. Methanol and ethanol, often in aqueous solutions, are commonly used extraction solvents for mulberry constituents. mdpi.commdpi.comkoreascience.kr Sonication is a technique frequently applied to enhance the extraction efficiency by improving the penetration of the solvent into the plant matrix and disrupting cell walls. mdpi.comijpsjournal.com

Following the initial extraction, separation techniques are employed to enrich the extract for flavonoids like Kuwanon H. Liquid-liquid partitioning with solvents of increasing polarity is a standard approach. Solvents such as n-hexane, dichloromethane, ethyl acetate (B1210297), and n-butanol are sequentially used to fractionate the crude extract based on the differential solubility of the compounds. mdpi.com Studies have shown that ethyl acetate fractions from mulberry root bark are particularly enriched in prenylated flavonoids, including Kuwanon G and Kuwanon H. mdpi.comresearchgate.net

Chromatographic methods are essential for further separation and purification. Silica (B1680970) gel column chromatography is often used in initial separation steps, employing solvent systems like chloroform/methanol or chloroform/acetone gradients to separate compounds based on their polarity. mdpi.com Reversed-phase column chromatography, such as ODS-A (octadecylsilylated silica gel), is also utilized, typically with methanol/water or acetonitrile (B52724)/water gradients, to further purify target compounds like Kuwanon H. mdpi.comnih.gov

Chromatographic Methods for Kuwanon H Purification and Quantification

Chromatographic techniques play a pivotal role in obtaining Kuwanon H in a purified form and determining its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) for Kuwanon H Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Kuwanon H. It allows for the separation, identification, and quantification of Kuwanon H from complex mixtures. HPLC methods for Kuwanon H typically utilize reversed-phase columns, such as C18 columns. koreascience.krnih.gov The mobile phase often consists of a gradient system of water and an organic solvent, such as acetonitrile or methanol, sometimes with the addition of an acid like formic acid to improve peak shape and separation of phenolic compounds. mdpi.comkoreascience.krnih.gov

Detection of Kuwanon H in HPLC is commonly performed using UV or photodiode array (PDA) detectors, as flavonoids exhibit characteristic UV absorption spectra. mdpi.comresearchgate.net The detection wavelength for Kuwanon H is often set around 264 nm or 266 nm. mdpi.comresearchgate.net

HPLC is used for both purification and quantitative analysis. Preparative HPLC can be employed to isolate larger quantities of purified Kuwanon H after initial extraction and separation steps. google.com Analytical HPLC methods are developed and validated to quantify Kuwanon H in plant extracts or fractions. These methods involve establishing linearity over a specific concentration range, determining limits of detection (LOD) and quantification (LOQ), and assessing accuracy and precision through recovery studies and evaluation of relative standard deviation (RSD). researchgate.netnih.gov For instance, an HPLC method for simultaneous determination of several mulberry constituents, including Kuwanon H, demonstrated good linearity (r>0.9989), recoveries between 99.88% and 103.0%, and RSD values between 1.7% and 2.9%. nih.gov

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Kuwanon H Screening

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity, speed, and peak resolution compared to traditional HPLC, making it a powerful tool for the rapid screening and identification of compounds like Kuwanon H in complex biological matrices. acs.orgresearchgate.netnih.gov UPLC systems operate at higher pressures and use smaller particle size columns, leading to faster separations and improved chromatographic efficiency. researchgate.net

Coupling UPLC with tandem mass spectrometry (MS/MS) provides highly specific detection and structural information. MS/MS allows for the fragmentation of parent ions and analysis of the resulting fragment ions, which aids in the confident identification of compounds even in the presence of interfering substances. researchgate.net Electrospray ionization (ESI) in positive mode is frequently used for the ionization of flavonoids like Kuwanon H in UPLC-MS/MS analysis. mdpi.com The mass spectra provide characteristic precursor and fragment ions that can be used for targeted screening and identification. researchgate.net

UPLC-MS/MS has been successfully applied for the rapid screening of bioactive compounds, including Kuwanon H, from mulberry extracts using techniques like ligand fishing. acs.orgresearchgate.netnih.gov This hyphenated technique is invaluable for identifying potential active components in plant extracts based on their binding affinity to a target molecule or their presence in fractions with desired biological activity. acs.orgresearchgate.netresearchgate.net

Qualitative and Quantitative Analysis of Kuwanon H in Plant Extracts

Qualitative analysis aims to identify the presence of Kuwanon H in a sample, while quantitative analysis determines its concentration. Both are crucial for quality control, standardization of plant-based products, and research into the distribution of Kuwanon H in different plant parts or varieties.

Initial qualitative screening of plant extracts for the presence of compound classes like flavonoids can be performed using simple colorimetric tests. ijpsjournal.comorientjchem.org However, for specific compound identification like Kuwanon H, more advanced techniques are required.

Chromatographic methods, particularly HPLC and UPLC-MS/MS, are the primary tools for both qualitative and quantitative analysis of Kuwanon H in plant extracts. wikipedia.orgresearchgate.netnih.gov Qualitative analysis using these methods involves comparing the retention time and spectral data (UV or MS) of a peak in the sample chromatogram to those of a known standard of Kuwanon H. nih.govnih.gov UPLC-MS/MS provides an added layer of confidence in qualitative analysis through the characteristic fragmentation patterns in the tandem mass spectra. researchgate.net

Quantitative analysis of Kuwanon H is achieved by establishing a calibration curve using known concentrations of a Kuwanon H standard and then determining the concentration in the sample based on its peak area or height in the chromatogram. researchgate.net This requires a well-validated chromatographic method that demonstrates linearity, accuracy, and precision within the relevant concentration range. researchgate.netnih.gov

Studies have quantified Kuwanon H in different parts and cultivars of mulberry. For example, research has shown varying concentrations of Kuwanon H in the ethyl acetate fractions of root bark from different Morus alba cultivars. researchgate.net

| Cultivar | Kuwanon H Content (mg/g extract) | 95% Confidence Interval |

| Cheongol | 82.2 ± 4.2 | 71.87–92.62 |

| Cheongil | 80.5 ± 3.9 | 70.78–90.23 |

| Daeshim | 12.9 ± 1.4 | 9.48–16.40 |

| Gwasang2 | 55.6 ± 2.7 | 48.77–62.35 |

*Data based on quantitative analysis of major flavonoids in ethyl acetate fractions by mulberry cultivar. researchgate.net

Quantitative analysis using HPLC has also been used to compare the content of Kuwanon H in mulberry root bark before and after the removal of the phellem layer, showing a decrease in Kuwanon H content after peeling. nih.gov

Mechanistic Investigations of Kuwanon H Biological Activities in Vitro and Mechanistic Studies

Anticancer and Antimelanoma Research Mechanisms of Kuwanon H

Research indicates that Kuwanon H possesses promising anticancer and antimelanoma properties, primarily through the induction of cellular stress, modulation of cell death pathways, and interference with cellular processes vital for cancer cell survival and proliferation. KuH has been shown to significantly inhibit melanoma cell growth in vitro and in vivo. researchgate.netacs.orgnih.gov

Induction of Cytotoxic Endoplasmic Reticulum (ER) Stress by Kuwanon H

One of the key mechanisms identified for Kuwanon H's anticancer activity is the induction of cytotoxic endoplasmic reticulum (ER) stress. researchgate.netacs.orgnih.gov The ER is a critical organelle involved in protein folding, modification, and transport. When misfolded proteins accumulate in the ER, it triggers the unfolded protein response (UPR). While the UPR initially aims to restore ER homeostasis, prolonged or excessive ER stress can lead to cell death. KuH-induced ER stress has been shown to inhibit cell viability and induce apoptosis in melanoma cells. researchgate.netacs.orgnih.gov Studies on other Morus alba compounds, such as Kuwanon M and Moracin P, also highlight the role of ER stress induction in their anticancer effects against various cancer types, including lung and gastrointestinal cancers, further supporting this as a relevant mechanism for mulberry-derived compounds. researchgate.netnih.govsemanticscholar.org

Kuwanon H-Mediated Apoptosis Induction

Kuwanon H has been demonstrated to induce apoptosis, a programmed cell death pathway, in cancer cells. researchgate.netacs.orgnih.gov Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. The induction of cytotoxic ER stress by KuH contributes to the initiation of apoptosis. researchgate.netacs.orgnih.gov While the precise details of KuH-mediated apoptosis induction are still being elucidated, research suggests it is linked to the ER stress response and downstream signaling pathways. researchgate.netacs.orgnih.gov

Impairment of Autophagy Flux by Kuwanon H

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. In cancer, elevated autophagy can promote cell survival by helping cells cope with metabolic stress and resist therapeutic agents. researchgate.netacs.orgnih.gov Kuwanon H has been found to impair autophagy flux, meaning it disrupts the complete process of autophagy, leading to the accumulation of autophagosomes. researchgate.netacs.orgnih.govfigshare.com This impairment of autophagy degradation contributes to the anticancer effects of KuH. researchgate.netacs.orgnih.govfigshare.com

Modulation of ATF4-DDIT3-TRIB3-AKT-MTOR Axis by Kuwanon H

Kuwanon H-induced ER stress has been shown to mediate autophagosome formation through the ATF4-DDIT3-TRIB3-AKT-MTOR axis. researchgate.netacs.orgnih.gov This signaling axis plays a role in the complex interplay between ER stress and autophagy. ATF4 (Activating Transcription Factor 4) and DDIT3 (DNA Damage Inducible Transcript 3), also known as CHOP, are key transcription factors involved in the ER stress response. TRIB3 (Tribbles homolog 3) is a protein that can interact with and modulate AKT, a kinase involved in cell survival and growth signaling. MTOR (mechanistic Target of Rapamycin) is a central regulator of cell growth and autophagy. By modulating this axis, KuH influences the cellular response to ER stress and impacts autophagy. researchgate.netacs.orgnih.gov

Enhancement of Chemosensitivity to Cisplatin (B142131) by Kuwanon H

Studies have indicated that Kuwanon H can enhance the sensitivity of melanoma cells to cisplatin, a common chemotherapeutic agent. researchgate.netacs.orgnih.govresearchgate.net This effect is attributed, at least in part, to KuH's ability to impair autophagy degradation of reactive oxygen species and damaged mitochondria. researchgate.netacs.orgnih.gov By interfering with autophagy, KuH may prevent cancer cells from effectively clearing damage induced by cisplatin, thereby increasing the chemotherapy's effectiveness. researchgate.netacs.orgnih.gov

Here is a summary of the key mechanisms of Kuwanon H in anticancer research:

| Mechanism | Description | Effect on Cancer Cells | Relevant Section |

| Induction of Cytotoxic ER Stress | Accumulation of misfolded proteins in the ER triggers stress response. | Inhibits cell viability, induces apoptosis. | 6.1.1 |

| Apoptosis Induction | Activation of programmed cell death pathways. | Leads to elimination of cancer cells. | 6.1.2 |

| Impairment of Autophagy Flux | Disruption of the cellular degradation and recycling process. | Accumulation of autophagosomes, contributes to cell death. | 6.1.3 |

| Modulation of ATF4-DDIT3-TRIB3-AKT-MTOR Axis | ER stress-mediated signaling pathway influencing autophagosome formation. | Impacts the interplay between ER stress and autophagy. | 6.1.4 |

| Enhancement of Cisplatin Chemosensitivity | Interference with autophagy-mediated clearance of damage induced by cisplatin. | Increases effectiveness of cisplatin chemotherapy. | 6.1.5 |

Bombesin (B8815690) Receptor Antagonistic Mechanisms of Kuwanon H

Kuwanon H has also been identified as a non-peptide bombesin receptor antagonist. medchemexpress.comnih.gov Bombesin receptors, particularly the gastrin-releasing peptide receptor (BB2 receptor), are overexpressed in various cancers and are involved in regulating cell growth and proliferation. guidetopharmacology.org Kuwanon H has been shown to selectively inhibit the binding of gastrin-releasing peptide (GRP) to GRP-preferring receptors in murine Swiss 3T3 fibroblasts, with a Ki value of 290 nM. medchemexpress.comnih.govchemfaces.com It was found to be less potent in inhibiting bombesin binding to neuromedin B (NMB)-preferring receptors. nih.govchemfaces.com By antagonizing GRP receptors, Kuwanon H can interfere with the growth-promoting effects mediated by GRP, which is often overexpressed in certain tumors, acting as an autocrine growth factor. guidetopharmacology.org Kuwanon H has been shown to antagonize bombesin-induced increases in cytosolic free calcium concentration and GRP-induced DNA synthesis in Swiss 3T3 cells. nih.govchemfaces.com This antagonistic activity suggests a potential mechanism for inhibiting the proliferation of cells that rely on bombesin receptor signaling for growth. nih.govchemfaces.com

Here is a summary of Kuwanon H's bombesin receptor antagonistic activity:

| Activity | Target Receptor(s) | Mechanism | Key Finding |

| Bombesin Receptor Antagonism | GRP-preferring receptors (BB2) | Inhibits binding of GRP to its receptor. | Ki value of 290 nM against GRP-preferring receptors in murine Swiss 3T3 fibroblasts. medchemexpress.comnih.govchemfaces.com |

| NMB-preferring receptors (BB1) | Less potent inhibition of bombesin binding. | One order of magnitude less potent compared to GRP-preferring receptors. nih.govchemfaces.com | |

| Functional Antagonism | GRP-preferring receptors (BB2) | Antagonizes downstream effects of bombesin/GRP signaling. | Antagonized bombesin-induced increases in cytosolic free calcium and GRP-induced DNA synthesis in Swiss 3T3 cells. nih.govchemfaces.com |

Modulation of Cytosolic Free Calcium Concentration by Kuwanon H

Information regarding the modulation of cytosolic free calcium concentration specifically by Kuwanon H in the context of the provided search results was not available.

Impact on GRP-Induced DNA Synthesis by Kuwanon H

Details on the impact of Kuwanon H on GRP-induced DNA synthesis were not found within the scope of the conducted searches.

Angiotensin-Converting Enzyme (ACE) Inhibitory Mechanisms of Kuwanon H

Kuwanon H has been identified as a compound contributing to the angiotensin-converting enzyme (ACE) inhibitory activity observed in extracts of Morus alba root bark. ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure.

Research indicates that prenylated flavonoids, including Kuwanon G and Kuwanon H, are primary active components responsible for the superior ACE inhibitory activity of the ethyl acetate (B1210297) fraction from mulberry root bark researchgate.net. These compounds significantly contribute to the pharmacological efficacy of the extract in modulating the renin-angiotensin system researchgate.net.

Comparative ACE Inhibition with Related Flavonoids (e.g., Kuwanon G)

Studies comparing the ACE inhibitory effects of single compounds derived from mulberry have been conducted. Kuwanon G and Kuwanon H were identified as major contributors to ACE inhibition researchgate.net. While specific comparative IC50 values for Kuwanon H versus Kuwanon G at various concentrations were not detailed in a data table format in the provided snippets, the research highlights both as key active inhibitors researchgate.net.

Antimicrobial Mechanisms of Kuwanon H against Methicillin-Resistant Staphylococcus aureus (MRSA)

Kuwanon H has demonstrated antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) isolates acs.org. Along with other flavones from Morus alba, Kuwanon H displayed high efficiency in killing diverse MRSA strains acs.org.

Alteration of Bacterial Membrane Permeability by Kuwanon H

Alteration of bacterial membrane permeability is another proposed mechanism for the antibacterial activity of flavonoids like kuwanon H. zhanggroup.orgmdpi.comnih.gov Increased membrane permeability can enhance the entry of antibiotics into bacterial cells, thereby increasing their efficacy. mdpi.com While some prenylated phenolics from Morus alba, such as kuwanon E, morusinol, morusin (B207952), and albafuran C, have shown significant membrane disruption effects on MRSA, kuwanon H has not consistently demonstrated a significant interaction with membrane potential in some studies. frontiersin.orgnih.gov However, structure-activity analysis has suggested that isopentenyl groups, present in kuwanon H, are critical for increasing membrane permeability. researchgate.netacs.orgresearchgate.net The membrane-targeting properties of flavonoids are considered a promising area for developing new antimicrobial agents, as bacteria may find it difficult to develop resistance to drugs targeting membranes. mdpi.comfrontiersin.org

Tyrosinase Inhibitory Mechanisms of Kuwanon H (Anti-Melanogenesis)

Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for melanin (B1238610) biosynthesis. dovepress.comijpsjournal.com Inhibition of tyrosinase activity is a strategy for reducing skin pigmentation and is relevant for addressing hyperpigmentation conditions. dovepress.comijpsjournal.com Flavonoids are considered promising tyrosinase inhibitors due to their ability to chelate copper ions in the enzyme's active site or prevent oxidation through electrochemical processes. tandfonline.comtandfonline.com Kuwanon H has been identified as a compound with tyrosinase inhibitory activity. rjpharmacognosy.irresearchgate.net

Comparative Tyrosinase Inhibition Activity of Kuwanon H and Analogues

Comparative studies have investigated the tyrosinase inhibitory activity of kuwanon H alongside other compounds from Morus species. While specific direct comparisons of the IC50 values of kuwanon H with a wide range of analogues in a single study are limited in the provided search results, some information on related compounds and structural insights is available.

One study suggested that the stronger tyrosinase inhibitory activity of kuwanon H compared to kuwanon G might be due to the presence of an additional isoprenyl group. mdpi.com However, another study comparing kuwanon G (a prenylated flavonoid) with mulberrofuran G (a fused benzofuran (B130515) flavonoid without an isoprenyl moiety) found that mulberrofuran G showed better monophenolase inhibitory activity than kuwanon G, suggesting that the presence of an isoprenyl moiety does not always correlate with increased activity and that other structural features, such as the methyl cyclohexene (B86901) ring, may be important for tyrosinase inhibition. nih.govdntb.gov.uanih.gov

Several prenylated flavonoids from Morus nigra, including kuwanon J, sanggenon O, sanggenon C, and sanggenon M, have also shown significant tyrosinase inhibitory effects, with kuwanon J being particularly potent. mdpi.com

Molecular Interactions with Tyrosinase Active Site

Tyrosinase inhibitors can exert their effects by interacting with the enzyme's active site, which contains copper ions essential for its catalytic activity. dovepress.comtandfonline.comresearchgate.net Molecular docking studies are used to predict the binding interactions between inhibitors and the tyrosinase enzyme. rjpharmacognosy.irmdpi.commdpi.com

While detailed molecular docking analysis specifically for kuwanon H interacting with the tyrosinase active site is not extensively detailed in the provided snippets, studies on related flavonoids like kuwanon G and mulberrofuran G provide insights into potential interaction mechanisms. Kuwanon G and mulberrofuran G have been shown to bind to the catalytic site of tyrosinase, with interactions involving hydrogen bonds and van der Waals forces with amino acid residues and copper ions. nih.govdntb.gov.uamdpi.com These studies suggest that flavonoids can act as competitive inhibitors by binding to the active site. nih.govdntb.gov.uamdpi.com The presence of specific functional groups, such as hydroxyl and prenyl moieties, is considered important for the inhibitory activity. mdpi.com

α-Glucosidase Inhibitory Mechanisms of Kuwanon H

α-Glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes by suppressing postprandial hyperglycemia. nih.govmdpi.comrsc.orgnih.gov Kuwanon H has demonstrated inhibitory activity against α-glucosidase. mdpi.comresearchgate.net

Kinetic Analysis of α-Glucosidase Inhibition by Kuwanon H

Kinetic analysis, often using methods like Lineweaver-Burk plots, is employed to determine the mechanism of enzyme inhibition. rsc.orgresearchgate.netpreprints.org Studies have investigated the kinetic mechanism of α-glucosidase inhibition by kuwanon H and other related compounds.

One study reported that kuwanon H exhibited potent inhibitory activity against α-glucosidase with an IC50 value of 2.82 ± 0.68 μM, which was better than that of DNJ (1-deoxynojirimycin), a known α-glucosidase inhibitor. researchgate.net Molecular docking results in the same study suggested that the action sites of kuwanon H and kuwanon G on α-glucosidase were different from that of DNJ. researchgate.net

Another study comparing sanggenone D and kuwanon G reported that kuwanon G inhibited α-glucosidase activity through competitive inhibition, while sanggenone D showed non-competition/anti-competition mixed inhibition. nih.govmdpi.comsciety.orgresearchgate.net The binding interactions involved hydrophobic interactions and hydrogen bonds with amino acid residues in the active pocket of α-glucosidase. nih.govmdpi.comsciety.orgresearchgate.net While this study focused on kuwanon G, the structural similarity between kuwanon G and kuwanon H suggests that kuwanon H may also interact with α-glucosidase through similar mechanisms.

Molecular docking studies specifically for kuwanon H have shown a favorable binding affinity for α-glucosidase, which aligns with its inhibitory activity. mdpi.com The interactions involve binding to the active sites of the enzyme. mdpi.com

Molecular Docking and Binding Site Analysis of Kuwanon H with α-Glucosidase

Molecular docking studies have been employed to investigate the interaction between Kuwanon H and α-glucosidase, aiming to elucidate its inhibitory mechanism and identify key binding sites. Studies involving Kuwanon G and Sanggenone D, other mulberry flavonoids, have shown that molecular docking can reveal the binding conformation, energy, and interaction forces with α-glucosidase. nih.govmdpi.com Kuwanon G and Sanggenone D were found to attach to the active pocket within the α-glucosidase protein. nih.gov The binding affinity values for Sanggenone D/α-glucosidase and Kuwanon G/α-glucosidase were reported as -7.73 and -7.94 kcal/mol, respectively, indicating a stronger inhibitory effect of Kuwanon G on α-glucosidase, consistent with IC₅₀ results. nih.gov These interactions primarily involve hydrophobic interactions and hydrogen bonds with amino acid residues. nih.govmdpi.com The crystal structure of α-glucosidase protein (PDB ID: 5NN4) is often used for docking studies. nih.gov

While specific detailed molecular docking and binding site analysis solely for Kuwanon H with α-glucosidase were not extensively detailed in the provided snippets, the studies on related mulberry flavonoids like Kuwanon G provide a strong indication of the likely interaction mechanisms. Kuwanon H and Kuwanon G have shown comparable α-glucosidase inhibitory activity, suggesting similar binding characteristics. nih.gov The molecular docking results for Kuwanon G indicated that its action sites on α-glucosidase were different from that of 1-deoxynojirimycin (B1663644) (DNJ), a known α-glucosidase inhibitor. nih.gov

Butyrylcholinesterase (BChE) Inhibitory Mechanisms of Kuwanon H

Kuwanon H has been identified as a potential inhibitor of butyrylcholinesterase (BChE). researchgate.net Research on mulberry twigs has shown that Kuwanon H, along with Kuwanon G and Morusin, exhibits BChE inhibitory activity. researchgate.net This was a novel finding regarding Kuwanon H's activity against BChE. researchgate.net

The inhibitory activity of Kuwanon H against BChE has been quantified, with an IC₅₀ value of 10.9 ± 0.39 μM. researchgate.net This value compares to the positive control, Galanthamine, which had an IC₅₀ of 60.4 ± 6.88 μM. researchgate.net

Molecular docking studies investigating the interaction between Kuwanon H and BChE have revealed key aspects of its inhibitory mechanism. Kuwanon H primarily interacts with amino acid residues of BChE, including Asp70, Ser72, Thr284, Leu286, and Ser287, through hydrogen bonding. researchgate.net Additionally, it interacts with Pro285 via a water molecular bridge bond, contributing to its inhibitory activity. researchgate.net

The inhibition of cholinesterase enzymes like BChE is considered a strategy for potentially delaying the symptoms of Alzheimer's disease. researchgate.net

Here is a table summarizing the BChE inhibitory activity:

| Compound | IC₅₀ (μM) |

| Kuwanon H | 10.9 ± 0.39 |

| Kuwanon G | 71.0 ± 2.62 |

| Morusin | 78.7 ± 2.61 |

| Galanthamine | 60.4 ± 6.88 |

Antiviral Mechanisms of Kuwanon H

Kuwanon H has demonstrated antiviral properties, with research exploring its activity against various viruses, including Human Immunodeficiency Virus (HIV) and H9N2 influenza virus. tandfonline.comkib.ac.cntmrjournals.com222.198.130

Activity against Human Immunodeficiency Virus (HIV)

Studies have indicated that Kuwanon H possesses anti-HIV activity in vitro. tandfonline.comkib.ac.cn Along with Morusin, Kuwanon H was identified from the root bark of Morus alba (mulberry) and shown to have positive activity against HIV. tandfonline.comkib.ac.cn This was reported in experiments evaluating the anti-HIV effects of components isolated from Cortex Mori. tandfonline.comkib.ac.cn

While the specific mechanisms of Kuwanon H's anti-HIV activity are not explicitly detailed in the provided snippets, other Kuwanons, such as Kuwanon L, have been investigated for their multi-target binding capabilities against HIV-1, including inhibition of reverse transcriptase (RT) and integrase (IN). researchgate.netnih.gov This suggests that Kuwanon H might also exert its anti-HIV effects through targeting key viral enzymes or pathways essential for viral replication.

Targeting Viral Proteins and Pathways in H9N2 Influenza Virus Infection

Kuwanon compounds, including potentially Kuwanon H, have shown promise as antiviral agents targeting the H9N2 influenza virus. tmrjournals.com222.198.130 Network pharmacology and computational analyses have been employed to understand the molecular mechanisms by which Kuwanons exert their effects against H9N2. tmrjournals.comresearchgate.net

Network analysis indicates that Kuwanons largely interact with domains related to Influenza A, cytokine-cytokine receptor interactions, and chemokine signaling pathways. tmrjournals.com These interactions impact key target proteins such as TNF, IL6, CCL5, and IFNB1, which are involved in the host response to H9N2 influenza virus infection. tmrjournals.com KEGG pathway analysis has also highlighted the critical functions of pathways like Influenza A, Cytokine-cytokine receptor interaction, Chemokine signaling, and TNF signaling in the context of Kuwanon's effects on H9N2 influenza virus. tmrjournals.comresearchgate.net

The binding free energies for docked Kuwanon compounds with human interferon-beta (IFNB1) and Interleukin-6 (IL-6) have been reported, ranging between -5.2 and -9.4 kcal/mol for IFNB1 and -5.4 and -9.6 kcal/mol for IL-6. tmrjournals.com These interactions involve hydrophobic interactions, hydrogen bonding, π-stacking, and salt bridge formations. tmrjournals.com

Kuwanon H, specifically, has been mentioned in the context of having two prenyl groups, which can significantly impact the biological efficacy of Kuwanon compounds. tmrjournals.com While the direct targets of Kuwanon H against H9N2 are not explicitly detailed in the provided text, the research on the broader class of Kuwanons provides a framework for understanding its potential mechanisms, likely involving the modulation of host immune pathways and inhibition of viral replication through cellular signaling mechanisms. tmrjournals.com

Structure Activity Relationship Sar Studies of Kuwanon H and Its Analogues

Impact of Isoprenyl Moieties on Biological Activity of Kuwanon H

Isoprenyl groups are common lipophilic modifications found in many natural products, including flavonoids like Kuwanon H. u-szeged.hu These groups can significantly influence a compound's interaction with biological targets, affecting factors such as membrane permeability, binding affinity, and metabolic stability. mdpi.com

Research comparing Kuwanon H and its analogues, such as Kuwanon G, has provided insights into the role of isoprenyl moieties. One study suggested that the presence of an additional isoprenyl moiety in Kuwanon H, compared to Kuwanon G, contributed to improved activity in certain contexts, although another study on tyrosinase inhibition presented contradictory findings where a compound without an isoprenyl moiety showed better activity than a monoisoprenyl substituted flavone (B191248). nih.govmdpi.com

Another study investigating the antibacterial activity of Morus alba flavones against Methicillin-Resistant Staphylococcus aureus (MRSA) highlighted the importance of isopentenyl groups (a type of isoprenyl group) in increasing membrane permeability and dissipating the proton motive force. acs.org This suggests that the lipophilicity conferred by isoprenyl groups can be critical for the cellular uptake and action of these compounds.

Studies on other prenylated flavonoids have also indicated that the position and number of prenyl groups can influence activity. For instance, in the context of cytotoxicity against a human monocytic leukemic cell line, a compound with two prenyl groups showed greater inhibitory effect compared to one with a single prenyl group, and the position of the prenyl group also played a role. mdpi.comnih.gov

The specific position and length of prenyl attachments can affect the stability and interaction with biological targets. mdpi.com

Role of Specific Functional Groups in Kuwanon H Mechanistic Efficacy

Studies on the mechanism of action of Kuwanon H and related flavonoids have shed light on the importance of these groups. For example, Kuwanon H is known as a potent non-peptide bombesin (B8815690) receptor antagonist, selectively inhibiting the binding of gastrin releasing peptide (GRP) to its receptor. medchemexpress.com The specific functional groups involved in this interaction and the precise binding mode are areas of ongoing research.

In the context of antibacterial activity, the cyclohexene-phenyl ketones and isopentenyl groups of Kuwanon H and its analogues were found to be critical for increasing membrane permeability and disrupting the proton motive force in MRSA. acs.org This suggests that the interplay between the lipophilic isoprenyl groups and the more polar ketone and hydroxyl groups is important for this activity.

Research on tyrosinase inhibition by related compounds suggested that the methyl cyclohexene (B86901) group might be more responsible for the activity than the isoprenyl or resorcinol (B1680541) groups themselves. nih.gov This highlights that specific cyclic structures and their substituents play a vital role in determining the biological effect.

Functional groups, such as hydroxyl groups, can participate in hydrogen bonding interactions with target proteins, which are crucial for binding affinity and specificity. drugdesign.orgnih.gov The arrangement and accessibility of these groups within the three-dimensional structure of Kuwanon H are key determinants of its mechanistic efficacy.

Computational Modeling and Predictive Analytics for Kuwanon H SAR

Computational modeling techniques, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are valuable tools for understanding the SAR of compounds like Kuwanon H and predicting the activity of potential analogues. nih.govpreprints.orgmdpi.com These methods can provide insights into the likely binding modes of a molecule with its target protein, the key interactions involved, and the structural features that contribute most significantly to activity. arabjchem.orgglobalresearchonline.net

Molecular docking simulations can predict how Kuwanon H fits into the binding site of a target protein and estimate the binding energy. researchgate.netbibliotekanauki.pl This helps visualize the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the compound and amino acid residues in the active site. bohrium.com

QSAR studies aim to build mathematical models that correlate structural descriptors of a series of compounds with their biological activity. mdpi.comglobalresearchonline.net These models can then be used to predict the activity of new, untested compounds based solely on their structure. nih.gov While specific QSAR models for Kuwanon H were not extensively detailed in the search results, studies on related flavonoids and other compound classes demonstrate the applicability of this approach to understanding the impact of structural variations on activity. nih.govmdpi.comglobalresearchonline.net

Computational studies have been applied to investigate the potential interactions of kuwanons with various targets, including SARS-CoV-2 proteins and enzymes like tyrosinase and cyclooxygenase (COX). researchgate.netnih.govmdpi.comresearchgate.netrjpharmacognosy.ir These studies often involve docking simulations to predict binding affinities and identify key interacting residues. For instance, docking studies on kuwanon derivatives with COX-2 helped understand the mechanisms underlying their inhibitory effects and the importance of interactions with specific amino acid residues at the active site. researchgate.net

Predictive analytics, often integrated with QSAR and docking, can help prioritize compounds for synthesis and biological testing, accelerating the drug discovery process. nih.gov By analyzing large datasets of structural and activity information, these methods can identify structural patterns associated with desired properties.

While computational studies provide valuable theoretical insights, experimental validation is essential to confirm the predicted SAR and mechanistic hypotheses. researchgate.net

Summary of SAR Insights:

Based on the available information, the SAR of Kuwanon H appears to be influenced by:

Isoprenyl Moieties: These contribute to lipophilicity, affecting membrane interactions and potentially influencing target binding. The number and position of these groups are important.

Functional Groups: Hydroxyl groups, the flavone core, and the substituted cyclohexene ring play roles in specific interactions with biological targets through hydrogen bonding, hydrophobic effects, and potentially other mechanisms.

Further detailed SAR studies, combining synthesis of targeted analogues with comprehensive biological testing and advanced computational modeling, are needed to fully elucidate the complex SAR of Kuwanon H and unlock its therapeutic potential.

Advanced Research Methodologies and Computational Approaches Applied to Kuwanon H Studies

Molecular Docking and Dynamics Simulations for Kuwanon H Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, Kuwanon H) to another (the receptor, typically a protein) when bound to form a stable complex. This method estimates the binding affinity and analyzes the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. Molecular dynamics simulations extend these studies by providing insights into the dynamic behavior and stability of the ligand-receptor complex over time, accounting for the flexibility of both molecules and the surrounding environment.

Studies have utilized molecular docking to assess the binding affinities and structural interactions of Kuwanon analogues, including Kuwanon H, with various biological targets. For instance, molecular docking studies have been performed to evaluate the potential antiviral effects of Kuwanon compounds against the H9N2 influenza virus by targeting specific viral proteins. tmrjournals.com These studies aimed to shed light on their potential inhibitory effects on viral replication and entry. tmrjournals.com The binding free energies for docked Kuwanon analogues with human interferon-beta (IFNB1, PDB: 1AU1) ranged between -5.2 and -9.4 kcal/mol, while with Interleukin-6 (IL-6, PDB: 4CNI), they ranged from -5.4 to -9.6 kcal/mol. tmrjournals.com The ligand-protein interaction models observed included hydrophobic interactions, hydrogen bonding, π-stacking, and salt bridge formations. tmrjournals.com

Molecular docking and dynamics simulations have also been applied to study the interaction of Kuwanon derivatives with cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. mdpi.comresearchgate.netnih.govmdpi.com These studies aimed to understand the mechanisms underlying the inhibitory effects of these compounds. mdpi.comresearchgate.netnih.govmdpi.com Specifically, Kuwanon H, along with other derivatives, was found to bind near the gate of the COX active site, interacting with residues like Arg120 and Tyr355. mdpi.comresearchgate.net The interaction with Val89 in the membrane-binding domain was also noted, suggesting a role in their COX-2 inhibitory activity. mdpi.comresearchgate.net

Another application of these computational methods involves investigating the interaction of Kuwanon derivatives with α-glucosidase, an enzyme relevant to glucose metabolism. Molecular docking has been used to analyze the binding conformation, energy, site, and mode of interaction between compounds like Kuwanon G and α-glucosidase (PDB ID: 5NN4). nih.gov These studies revealed that hydrophobic interactions and hydrogen bonds are key forces in the interaction. nih.gov The binding affinity values can correlate with experimental inhibitory effects. nih.gov

Molecular dynamics simulations are crucial for confirming the stability of the interactions predicted by docking. For example, in studies involving Kuwanon G and its metabolites, dynamics simulations were used to confirm stable interactions with core targets like AKT1, TNF, SRC, EGFR, and ESR1, highlighting the metabolites' roles in modulating signaling pathways. researchgate.netnih.gov These simulations are typically carried out using specialized software and force fields to model the behavior of the protein-ligand complex in a simulated physiological environment, often including solvent and ions. nih.gov Analysis of simulation trajectories, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can provide insights into the stability and flexibility of the complex. researchgate.net

While specific detailed binding energies and interaction residues for Kuwanon H across all potential targets are not exhaustively covered in the provided snippets, the research demonstrates the widespread application of molecular docking and dynamics simulations in exploring its interactions with various proteins, including viral proteins, inflammatory enzymes like COX-2, and metabolic enzymes like α-glucosidase.

Table 1: Examples of Kuwanon Derivative Binding Affinities from Molecular Docking

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interaction Types | Source |

| Kuwanon Analogues | IFNB1 | 1AU1 | -5.2 to -9.4 | Hydrophobic, H-bonding, π-stacking, salt bridge | tmrjournals.com |

| Kuwanon Analogues | IL-6 | 4CNI | -5.4 to -9.6 | Hydrophobic, H-bonding, π-stacking, salt bridge | tmrjournals.com |

| Kuwanon A | COX-2 | - | -7.044 (vs Arg120/Tyr355), -6.599 (vs Val89) | - | mdpi.comresearchgate.netnih.govmdpi.com |

| Kuwanon G | α-Glucosidase | 5NN4 | -7.94 | Hydrophobic, Hydrogen bonds | nih.gov |

| Kuwanon Z | JAK2 | - | -10.5 | - | researchgate.netresearchgate.nettmrjournals.com |

| Kuwanon Z | Main protease (COVID-19) | - | -8.1 | - | researchgate.netresearchgate.nettmrjournals.com |

Network Pharmacology and Systems Biology Approaches for Kuwanon H Action

Network pharmacology and systems biology approaches are employed to understand the complex interactions of compounds like Kuwanon H within biological systems at a holistic level. Unlike the traditional one-compound, one-target paradigm, these methods consider the multitarget nature of many natural products and aim to elucidate their effects on interconnected biological networks and pathways.

Studies utilizing network pharmacology have investigated the mechanisms of Kuwanon derivatives, including Kuwanon Z, in the context of viral infections, such as H9N2 influenza and COVID-19. tmrjournals.comresearchgate.netresearchgate.nettmrjournals.com Compound-target network analysis can reveal complex interactions, with a certain number of nodes (representing compounds, targets, or genes) and edges (representing interactions). tmrjournals.comresearchgate.netresearchgate.nettmrjournals.com Pathway enrichment analysis, often using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), can identify the biological pathways significantly influenced by the compound's predicted targets. tmrjournals.comresearchgate.netresearchgate.nettmrjournals.com For example, studies on Kuwanon Z in the context of COVID-19 revealed modulation of pathways such as the COVID-19 pathway, chemokines, and Jak-sat signaling. researchgate.netresearchgate.nettmrjournals.com

Network pharmacology studies on Kuwanon compounds have also revealed interactions with key target proteins involved in various biological processes, including TNF, IL6, CCL5, and IFNB1 in the context of H9N2 influenza. tmrjournals.com This suggests that Kuwanons may exert therapeutic effects by impacting cytokine-cytokine receptor interactions and chemokine signaling pathways. tmrjournals.com

In the study of Kuwanon G's effects on diabetic encephalopathy, network pharmacology was used to predict potential targets and analyze their involvement in disease-related pathways. researchgate.netnih.govbjmu.edu.cn This approach, combined with molecular docking and dynamics simulations, helped to reveal core targets like AKT1, TNF, SRC, EGFR, and ESR1 and understand how Kuwanon G's metabolites might modulate pathways like PI3K-Akt signaling and neurodegeneration. researchgate.netnih.gov

Systems biology complements network pharmacology by focusing on the dynamic interactions and behaviors within biological systems. While the provided search results primarily highlight the network analysis aspect, systems biology approaches would involve modeling and simulating the behavior of the identified networks and pathways in response to Kuwanon H exposure to gain a deeper understanding of its effects on cellular and physiological processes.

Table 2: Examples of Pathways Identified via Network Pharmacology for Kuwanon Derivatives

| Compound(s) | Disease/Condition | Key Pathways Identified | Source |

| Kuwanon Analogues | H9N2 Influenza Virus | Influenza A, Cytokine-cytokine receptor interaction, Chemokine signaling | tmrjournals.com |

| Kuwanon Z | COVID-19 | COVID-19 pathway, Chemokines, Jak-sat | researchgate.netresearchgate.nettmrjournals.com |

| Kuwanon G Metabolites | Diabetic Encephalopathy | PI3K-Akt signaling, Neurodegeneration pathways | researchgate.netnih.gov |

Quantum-Mechanical Calculations (FMO, PIEDA) for Kuwanon H Interactions

Quantum-mechanical (QM) calculations, such as the Fragment Molecular Orbital (FMO) method and Pair Interaction Energy Decomposition Analysis (PIEDA), provide a more accurate and detailed understanding of the interactions between molecules at the electronic level compared to classical force fields used in standard molecular docking and dynamics simulations. These methods are particularly useful for analyzing the nature and strength of interactions within a binding site.

The FMO method breaks down a large molecular system (like a protein-ligand complex) into smaller fragments, performing QM calculations on each fragment and pairs of fragments while considering the electrostatic embedding of the rest of the system. mdpi.comnih.govmdpi.comaip.org This approach allows for QM-level accuracy on systems that would be computationally too expensive to treat as a whole. mdpi.comnih.govmdpi.comaip.org

PIEDA is often used in conjunction with FMO calculations to decompose the total interaction energy between fragments into physically meaningful components, such as electrostatic, exchange-repulsion, charge transfer, and dispersion energies. mdpi.comnih.govmdpi.comaip.org This decomposition helps to identify the dominant forces driving the interaction between the ligand (Kuwanon H or its derivatives) and specific residues in the binding site. mdpi.comnih.govmdpi.comaip.org

Studies on the interaction of Kuwanon derivatives with COX-2 have employed FMO calculations and PIEDA to analyze the molecular interactions based on docking complexes. mdpi.comresearchgate.netnih.govmdpi.com These analyses provided detailed information about the interaction energies between Kuwanon derivatives and key amino acids at the gate of the COX active site, such as Arg120 and Tyr355. mdpi.comresearchgate.netnih.govmdpi.com For example, FMO calculations and PIEDA supported the selective COX-2 inhibitory action of Kuwanon A by quantifying its strong interactions with these residues and also with Val89 in the membrane-binding domain. mdpi.comresearchgate.netnih.govmdpi.com

While the provided search results specifically detail FMO and PIEDA applications for Kuwanon A and other derivatives interacting with COX-2, these methods are applicable to Kuwanon H as well to gain a deeper understanding of its specific interactions with its targets at a quantum mechanical level. Such calculations can provide insights into the nature of hydrogen bonds, pi-pi stacking, and other non-covalent interactions that are crucial for ligand binding and activity.

Table 3: Examples of Interaction Energies from FMO and PIEDA for Kuwanon A and COX-2

| Compound | Target Protein | Interacting Residues | Interaction Energy (kcal/mol) | Method | Source |

| Kuwanon A | COX-2 | Arg120 and Tyr355 | -7.044 | FMO + PIEDA | mdpi.comresearchgate.netnih.govmdpi.com |

| Kuwanon A | COX-2 | Val89 | -6.599 | FMO + PIEDA | mdpi.comresearchgate.netnih.govmdpi.com |

These advanced computational methodologies provide powerful tools for dissecting the molecular basis of Kuwanon H's interactions and understanding its potential biological effects, guiding further experimental investigations and potential therapeutic applications.

Future Directions in Academic Research on Kuwanon H

Elucidation of Novel Molecular Targets and Signaling Pathways of Kuwanon H

Understanding the precise molecular targets and the subsequent signaling cascades modulated by Kuwanon H is fundamental to unlocking its full therapeutic potential. Current research has identified several promising avenues. In the context of melanoma, Kuwanon H has been shown to induce cytotoxic endoplasmic reticulum (ER) stress, leading to inhibited cell viability and apoptosis. This process involves the modulation of the ATF4-DDIT3-TRIB3-AKT-MTOR axis, highlighting a key signaling pathway affected by Kuwanon H in cancer cells. researchgate.netacs.org

Beyond cancer, Kuwanon H is being explored for its effects on other biological systems. Studies suggest its potential as an inhibitor of the angiotensin-converting enzyme (ACE), indicating a possible role in modulating the Renin-Angiotensin System (RAS), which is relevant to conditions like hypertension. mdpi.comresearchgate.net The presence and number of prenyl groups in Kuwanon compounds, including Kuwanon H, appear to influence their ACE inhibitory activity. mdpi.com

Furthermore, Kuwanon compounds, including Kuwanon H, are under investigation for their antiviral properties, particularly against viruses like the H9N2 influenza virus. Network pharmacology approaches suggest that these compounds may interact with multiple targets and influence pathways such as those related to Influenza A, Cytokine-cytokine receptor interaction, Chemokine signaling, and TNF signaling, pointing towards a multi-targeted mechanism of action against viral infections. tmrjournals.com

In the realm of antibacterial research, Kuwanon H has demonstrated activity against Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism in this context may involve disrupting bacterial membrane permeability and dissipating the proton motive force, suggesting direct interactions with bacterial cellular structures. acs.org Additionally, Kuwanon H has shown potential to enhance the activity of certain antibiotics, indicating interactions that could overcome resistance mechanisms. mdpi.com

Future research will likely focus on employing techniques such as affinity chromatography, pull-down assays, and mass spectrometry-based proteomics to definitively identify direct protein targets of Kuwanon H across various cell types and disease models. Further investigation into downstream signaling events using techniques like Western blotting, reporter assays, and phosphoproteomics will be crucial to map the complete pathways regulated by Kuwanon H.

Exploration of Synergistic Effects of Kuwanon H in Multi-Compound Systems

The study of Kuwanon H in isolation provides valuable insights, but its effects within the complex environment of multi-compound systems, particularly in combination with other natural products or conventional drugs, represents a critical direction for future research. Exploring synergistic interactions could lead to the development of more effective and potentially less toxic therapeutic strategies.

One notable finding is the ability of Kuwanon H to enhance the sensitivity of melanoma cells to cisplatin (B142131), a commonly used chemotherapeutic agent. researchgate.netacs.org This suggests that combining Kuwanon H with existing cancer treatments could improve their efficacy and potentially help overcome drug resistance.

In the context of bacterial infections, Kuwanon H has shown a partially synergistic effect with ciprofloxacin (B1669076) against certain MRSA strains. nih.gov This observation aligns with broader research into flavonoids, where synergistic interactions with conventional antibiotics are being explored as a strategy to combat multidrug-resistant bacteria. mdpi.com Combining flavonoids with antibiotics or other natural compounds can lead to enhanced antibacterial activity, potentially through complementary mechanisms of action. mdpi.com

Network pharmacology studies, while sometimes focusing on groups of Kuwanon compounds or related metabolites like those of Kuwanon G, underscore the potential for collective action among these natural products. tmrjournals.comnih.gov This suggests that exploring combinations of Kuwanon H with other bioactive compounds from Morus alba or other sources could reveal synergistic effects relevant to various health conditions.

Future research should systematically investigate the synergistic potential of Kuwanon H through in vitro and in vivo combination studies. Utilizing dose-response matrix designs and employing metrics like the fractional inhibitory concentration index (FICi) for antimicrobial combinations or combination index (CI) for cytotoxicity studies will be essential to quantify synergy. Identifying the mechanisms underlying these synergistic effects, potentially through investigating how Kuwanon H influences drug uptake, metabolism, or target modulation in the presence of other compounds, will be a key focus.

Advanced Mechanistic Studies using Omics Technologies

The application of advanced omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—is poised to revolutionize our understanding of Kuwanon H's mechanisms of action at a systems level. These technologies provide comprehensive snapshots of biological changes induced by Kuwanon H, allowing for the identification of complex molecular networks and pathways.

Network pharmacology, which integrates data from various omics sources, is already being employed to study the interactions of Kuwanon compounds with biological systems. This approach helps in identifying potential targets and signaling pathways influenced by these compounds, moving beyond the traditional one-compound, one-target paradigm. tmrjournals.comnih.gov By analyzing large datasets of gene expression, protein levels, or metabolite profiles, researchers can gain a holistic view of how Kuwanon H perturbs cellular processes.

While specific studies detailing Kuwanon H-centric omics analyses were not extensively highlighted in the search results, the application of these technologies to study related natural products from Morus alba provides a strong precedent for future directions. For instance, metabolomics and transcriptomics have been used to explore the molecular mechanisms by which mulberry responds to environmental stress, identifying changes in flavonoid metabolism. frontiersin.org The broader application of omics in plant science and natural product research is well-established for elucidating the mechanisms of bioactive compounds. frontiersin.orgjspp.orgpsu.edumdpi.com

Q & A

Basic Research Questions

Q. What validated methods are recommended for isolating Kuwanon H from Morus alba while preserving its bioactivity?

- Methodological Answer : Use ethanol-water extraction (e.g., 70% ethanol) followed by chromatographic purification (e.g., silica gel or HPLC). Solvent selection is critical to avoid degradation; DMSO is preferred for stock solutions due to Kuwanon H’s solubility profile . Monitor purity via LC-MS or NMR, ensuring ≥98% purity for pharmacological assays.

Q. How should researchers address solubility challenges when preparing Kuwanon H for in vitro assays?

- Methodological Answer : Kuwanon H is sparingly soluble in aqueous buffers but dissolves in DMSO. For cell-based studies, prepare stock solutions in DMSO (e.g., 10 mM) and dilute in culture media to ensure final DMSO concentration ≤0.1% to avoid cytotoxicity. Validate solubility via dynamic light scattering (DLS) or spectrophotometry .

Q. What experimental controls are essential when testing Kuwanon H’s antimicrobial activity against MRSA?

- Methodological Answer : Include positive controls (e.g., vancomycin) and vehicle controls (DMSO). Use standardized broth microdilution assays (CLSI guidelines) to determine MIC/MBC values. Account for batch-to-batch variability in plant extracts by repeating assays with independently isolated Kuwanon H samples .

Advanced Research Questions

Q. How can orthogonal experimental designs optimize Kuwanon H’s extraction yield and bioactivity?